molecular formula C6H4F2N2O3 B1423797 2-(Difluoromethoxy)-5-nitropyridine CAS No. 1192813-41-4

2-(Difluoromethoxy)-5-nitropyridine

Cat. No.: B1423797
CAS No.: 1192813-41-4
M. Wt: 190.1 g/mol
InChI Key: WLHADOSXRICWAB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-nitropyridine (CAS: Not explicitly provided; referenced as compound 2 in –4) is a heteroaromatic compound featuring a pyridine ring substituted with a difluoromethoxy (–OCF₂) group at the 2-position and a nitro (–NO₂) group at the 5-position. This stable, colorless solid serves as a dual-source reagent for both carbon monoxide (CO) and fluoride (F⁻) in palladium-catalyzed fluorocarbonylation reactions . Its utility lies in replacing toxic gaseous formyl fluoride (HCOF) under CO-free conditions, enabling safe and efficient synthesis of acyl fluorides—key intermediates in pharmaceutical manufacturing (e.g., Fenofibrate, Isoxepac) . The compound achieves high yields (up to 99%) and tolerates diverse functional groups, making it superior to earlier methods reliant on toxic CO gas or unstable CO equivalents .

Properties

IUPAC Name

2-(difluoromethoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHADOSXRICWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192813-41-4
Record name 2-(Difluoromethoxy)-5-nitropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with difluoromethyl ether in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) nitrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The difluoromethoxy group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-(methoxymethoxy)-5-nitropyridine.

    Reduction: 2-(Difluoromethoxy)-5-aminopyridine.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Synthetic Chemistry

2-(Difluoromethoxy)-5-nitropyridine serves as a significant building block for synthesizing more complex molecules. It has been utilized in:

  • Palladium-Catalyzed Fluoro-Carbonylation: This method allows for the efficient preparation of acyl fluorides from aryl, vinyl, and heteroaryl iodides using this compound as a bench-stable reagent. The process achieves high yields (up to 99%) under CO-free conditions, making it safer compared to traditional methods that use toxic reagents like formyl fluoride .

Research indicates potential biological applications of this compound:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains, potentially disrupting bacterial cell wall synthesis.
  • Cancer Research: The compound is being investigated for its ability to inhibit specific enzymes and modulate receptor activities related to cancer pathways, indicating possible anticancer properties .

Pharmaceutical Applications

The compound is explored as a pharmaceutical intermediate for drug development targeting various diseases, particularly due to its unique reactivity and the presence of both difluoromethoxy and nitro groups which enhance lipophilicity and metabolic stability.

Case Study 1: Palladium-Catalyzed Fluoro-Carbonylation

In a study published in Communications Chemistry, researchers demonstrated the utility of this compound in the palladium-catalyzed fluoro-carbonylation of aryl iodides. The study highlighted the compound's ability to facilitate the formation of acyl fluorides efficiently while tolerating a wide range of functional groups .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that this compound exhibited comparable activity against several bacterial strains, suggesting its potential as an alternative treatment option in antimicrobial therapy.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyridine derivatives exhibit variations in substituent groups, positions, and applications. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Applications Reactivity/Stability Notes Yield/Performance Data References
2-(Difluoromethoxy)-5-nitropyridine –OCF₂ (2-position), –NO₂ (5-position) Ether (difluoromethoxy), nitro Pd-catalyzed fluorocarbonylation Stable solid; dual CO/F⁻ source Up to 99% yield in acyl fluorides
2-(2,4-Difluorophenyl)-5-nitropyridine –C₆H₃F₂ (2,4-positions), –NO₂ Aryl (fluorinated), nitro Crystallographic studies Enhanced steric hindrance Not reported
2-(4-Chlorophenoxy)-5-nitropyridine –OC₆H₄Cl (4-position), –NO₂ Ether (chlorophenoxy), nitro Intermediate in organic synthesis Electron-withdrawing Cl may reduce reactivity Not reported
2-(Difluoromethyl)-5-nitropyridine –CF₂H (2-position), –NO₂ Alkyl (difluoromethyl), nitro Potential fluorocarbonylation reagent Lacks ether oxygen; reduced F⁻ release Purity: 97% (QP-0787)
2-Fluoro-4-methyl-5-nitropyridine –F (2-position), –CH₃ (4-position) Halogen (F), alkyl (methyl), nitro Pharmaceutical intermediates Methyl group enhances steric stability Purity: >98%
3-(Difluoromethoxy)-5-methoxy-2-nitropyridine –OCF₂ (3-position), –OCH₃ (5-position) Ether (difluoromethoxy), methoxy, nitro Undisclosed Positional isomer; altered electronic effects Not reported

Electronic and Mechanistic Insights

  • Electron-Withdrawing Effects: The –NO₂ and –OCF₂ groups in this compound synergistically activate the pyridine ring for nucleophilic substitution, facilitating CO/F⁻ release during catalysis. In contrast, 2-(Difluoromethyl)-5-nitropyridine lacks the ether oxygen, reducing its ability to act as a fluoride donor .
  • Steric Considerations : Bulky substituents (e.g., 2,4-difluorophenyl in ) may hinder substrate accessibility in catalytic systems .

Application-Specific Advantages

  • Pharmaceutical Synthesis : While this compound enables late-stage fluorocarbonylation of drug-like molecules, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole () is restricted to pantoprazole synthesis, highlighting divergent roles in medicinal chemistry .
  • Safety Profile : Compared to gaseous formyl fluoride, this compound’s solid-state stability minimizes handling risks, a critical advantage over volatile analogs like 2-Fluoro-4-methyl-5-nitropyridine .

Biological Activity

2-(Difluoromethoxy)-5-nitropyridine is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula: C7H5F2N2O2
  • CAS Number: 1192813-41-4
  • Molecular Structure: The compound features a pyridine ring substituted with a difluoromethoxy group and a nitro group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer and microbial resistance .
  • Receptor Modulation: It may modulate receptor activities, influencing cellular signaling pathways critical for maintaining homeostasis or responding to stress .
  • Gene Expression Alteration: There is evidence suggesting that it can affect the expression of genes involved in inflammation and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Preliminary studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development in oncology .

Case Study 1: Anticancer Efficacy

In a study published in Communications Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of control compounds. This suggests its potential as a lead compound for drug development targeting specific cancers .

Case Study 2: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory assessed the antimicrobial effects of the compound against resistant bacterial strains. The findings revealed that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .

Research Findings Summary

Biological Activity Mechanism Efficacy Reference
AntimicrobialCell wall disruptionEffective against MRSA
AnticancerApoptosis induction, cell cycle arrestDose-dependent inhibition

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Studies: To assess the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies: To elucidate specific molecular targets and pathways affected by the compound.
  • Formulation Development: To enhance bioavailability and therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)-5-nitropyridine, and what analytical techniques are critical for confirming its purity and structure?

The synthesis of this compound typically involves nucleophilic substitution reactions, where a nitro group and difluoromethoxy moiety are introduced sequentially to a pyridine backbone. Key steps include the use of fluorinated reagents (e.g., difluoromethoxylation agents) under controlled conditions to avoid side reactions. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection is essential, while structural confirmation relies on Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These techniques help identify impurities such as sulfone byproducts or unreacted intermediates .

Q. How does the presence of the difluoromethoxy group influence the compound’s stability under various experimental conditions?

The difluoromethoxy group enhances stability against hydrolysis compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine atoms. However, under strongly acidic or basic conditions, degradation may occur, forming nitroso derivatives or demethylated products. Stability studies should employ accelerated thermal stress testing (e.g., 40–60°C) and pH-varied aqueous solutions monitored via HPLC to track decomposition pathways .

Q. What solvent systems are optimal for handling this compound in catalytic reactions?

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve both the compound and transition-metal catalysts (e.g., Pd complexes). These solvents also minimize side reactions during fluorocarbonylation processes. Solvent choice should be validated by kinetic studies to ensure reaction efficiency and reproducibility .

Advanced Research Questions

Q. What role does this compound play in Pd-catalyzed fluoro-carbonylation reactions, and how does its electronic structure facilitate this process?

This compound acts as a CO surrogate in Pd-catalyzed reactions, enabling the insertion of fluorocarbonyl groups into aryl/heteroaryl iodides. The electron-deficient pyridine ring stabilizes transition states during oxidative addition, while the nitro group enhances electrophilicity, promoting nucleophilic attack by fluoride ions. Mechanistic studies using ³¹P NMR and isotopic labeling have confirmed the intermediacy of Pd–CO complexes, with the difluoromethoxy group preventing catalyst poisoning .

Q. How can computational chemistry methods predict the reactivity and regioselectivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing nature lowers the LUMO energy at the pyridine C-3 position, favoring regioselective functionalization. Computational workflows should integrate solvent effects and transition-state optimization to align with experimental outcomes .

Q. What strategies resolve contradictory data regarding the compound’s reaction kinetics in fluorocarbonylation?

Discrepancies in rate constants often arise from trace moisture or oxygen in reaction systems. Rigorous inert-atmosphere techniques (glovebox, Schlenk lines) and real-time monitoring via in-situ IR spectroscopy can mitigate these issues. Additionally, Arrhenius plot analysis under varying temperatures helps distinguish between kinetic and thermodynamic control pathways .

Q. How does this compound compare to other fluorocarbonylation reagents in terms of efficiency and safety?

Unlike gaseous CO or toxic fluorinating agents (e.g., HF), this compound is a stable solid that eliminates handling hazards. Benchmarking studies show superior yields (>90%) in acyl fluoride synthesis compared to traditional methods. Comparative metrics should include turnover numbers (TONs) and environmental impact assessments (E-factor) .

Q. What impurities are commonly observed during its synthesis, and how are they quantified?

Major impurities include over-oxidized sulfones and residual starting materials (e.g., 5-nitropyridine derivatives). Ultra-HPLC (UHPLC) with a C18 column and diode-array detection achieves baseline separation, while limit tests (e.g., ≤0.15% for any impurity) ensure compliance with pharmacopeial standards .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .
  • Mechanistic Probes : Employ isotopic labeling (¹⁸O, ²H) to trace oxygen sources in fluorocarbonylation .
  • Stability Protocols : Store the compound under argon at –20°C to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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